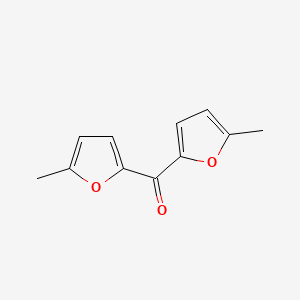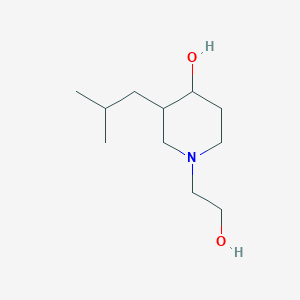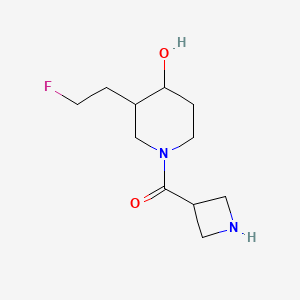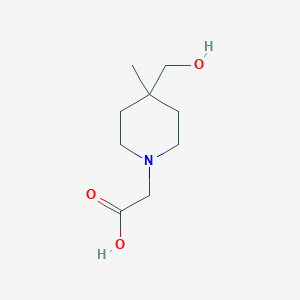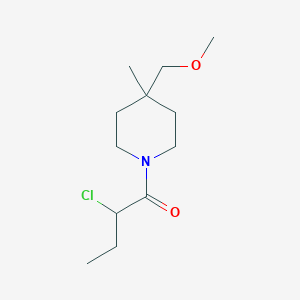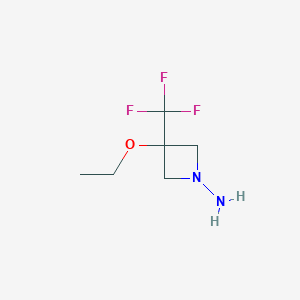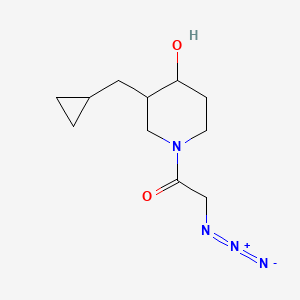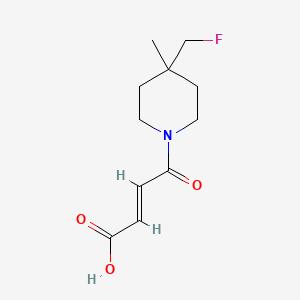![molecular formula C9H10ClN3 B1491519 7-(clorometil)-6-ciclopropil-1H-imidazo[1,2-b]pirazola CAS No. 2090639-98-6](/img/structure/B1491519.png)
7-(clorometil)-6-ciclopropil-1H-imidazo[1,2-b]pirazola
Descripción general
Descripción
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Los pirazoles tienen una amplia gama de aplicaciones en la química medicinal y el descubrimiento de fármacos . A menudo se utilizan como andamiajes en la síntesis de productos químicos bioactivos . El grupo pirazol tiene muchas funciones farmacológicas, incluidas propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas y antioxidantes .
Agroquímica
En el campo de la agroquímica, los pirazoles se utilizan debido a sus propiedades herbicidas . Se pueden utilizar en el desarrollo de nuevos agroquímicos para controlar las malas hierbas y otras plantas no deseadas.
Química de Coordinación
Los pirazoles se utilizan en la química de coordinación, donde pueden actuar como ligandos para formar complejos con varios metales . Estos complejos pueden tener una variedad de aplicaciones, incluida la catálisis y la ciencia de los materiales.
Química Organometálica
En la química organometálica, los pirazoles se pueden utilizar para formar compuestos organometálicos, que son compuestos que contienen al menos un enlace metal-carbono . Estos compuestos tienen aplicaciones en una variedad de áreas, incluida la catálisis, la ciencia de los materiales y la química medicinal.
Actividad Antimicobacteriana
Se preparó y evaluó una serie de derivados de diarilpirazola de imidazol y triazol para determinar la afinidad de unión con Mycobacterium tuberculosis (Mtb) CYP121A1 y la actividad antimicobacteriana contra Mtb H37Rv . Esto sugiere que los derivados de pirazol, incluido “7-(clorometil)-6-ciclopropil-1H-imidazo[1,2-b]pirazola”, podrían usarse potencialmente en el tratamiento de la tuberculosis.
Desarrollo de Nuevos Fármacos Preclínicos y Clínicos
El andamiaje de pirazol se está utilizando en el desarrollo de nuevos fármacos preclínicos y clínicos . Esto incluye el desarrollo de nuevos fármacos para una variedad de enfermedades y afecciones, como el cáncer, la inflamación y las enfermedades infecciosas.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . By occupying the site of action at succinate dehydrogenase, these compounds interfere with the tricarboxylic acid cycle, leading to the death of the pathogen .
Biochemical Pathways
For instance, they can inhibit the tricarboxylic acid cycle by interfering with succinate dehydrogenase . This inhibition disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have shown promising in vitro activities against rhizoctonia cerealis .
Análisis Bioquímico
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy . The binding of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase . Furthermore, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time . Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the body.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.
Propiedades
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEQCLGRNQBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)
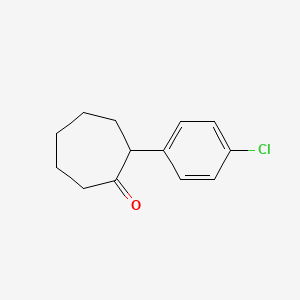
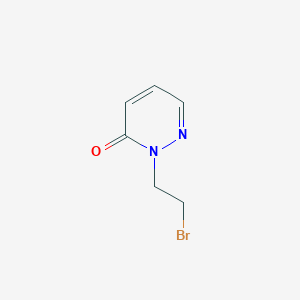
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)
